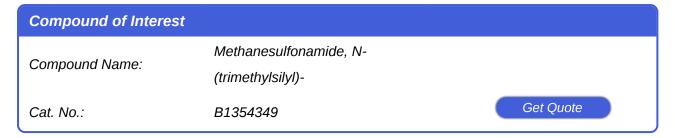


An In-depth Technical Guide to the Infrared Spectrum of Methanesulfonamide, N(trimethylsilyl)-

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methanesulfonamide, N-(trimethylsilyl)-. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predictive summary of its characteristic IR absorption bands. This analysis is based on the known vibrational frequencies of its constituent functional groups: the methanesulfonyl moiety and the N-trimethylsilyl group, derived from analogous compounds and established spectroscopic data. This guide also furnishes a comprehensive experimental protocol for the synthesis of N-(trimethylsilyl)methanesulfonamide and a standard procedure for acquiring its IR spectrum, intended to aid researchers in its preparation and characterization.

Predicted Infrared Spectral Data

While a definitive experimental IR spectrum for N-(trimethylsilyl)methanesulfonamide is not available in the current literature, its vibrational characteristics can be predicted by examining its functional groups. The molecule is comprised of a methanesulfonyl group (CH₃SO₂) and an N-trimethylsilyl group (-NHSi(CH₃)₃). The expected absorption frequencies are summarized in Table 1.



Table 1: Predicted Characteristic Infrared Absorption Bands for N-(trimethylsilyl)methanesulfonamide

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Predicted Intensity
~3300 - 3400	N-H stretching	Sulfonamide (N-H)	Medium
~2960 - 2850	C-H stretching (asymmetric and symmetric)	Methyl (CH₃)	Medium to Weak
~1470 - 1400	C-H bending (asymmetric)	Methyl (CH₃)	Medium
~1345 - 1315	SO ₂ stretching (asymmetric)	Sulfonyl (SO ₂)	Strong
~1260 - 1240	Si-CH₃ symmetric bending (umbrella mode)	Trimethylsilyl (Si(CH3)3)	Strong
~1185 - 1145	SO ₂ stretching (symmetric)	Sulfonyl (SO ₂)	Strong
~960 - 900	S-N stretching	Sulfonamide (S-N)	Medium
~950 - 830	Si-N stretching	Silylamine (Si-N)	Strong
~850 and ~760	Si-C stretching / CH₃ rocking	Trimethylsilyl (Si(CH₃)₃)	Strong
~780 - 700	C-S stretching	Methanesulfonyl (C-S)	Medium to Weak

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions, such as hydrogen bonding.

Key Features of the Predicted Spectrum:

• Sulfonyl Group (SO₂): Two strong and distinct bands are anticipated for the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the regions of 1344–1317



cm⁻¹ and 1187–1147 cm⁻¹ respectively[1].

- N-H Group: A medium-intensity band corresponding to the N-H stretching vibration is expected in the range of 3300–3500 cm⁻¹[2][3]. The presence of hydrogen bonding in the solid state, as indicated by crystallographic studies, may lead to a broadening and shifting of this peak to a lower frequency.
- Trimethylsilyl Group (TMS): This group is characterized by several strong absorptions. A prominent band around 1250 cm⁻¹ is due to the symmetric C-H deformation of the Si-CH₃ groups. Strong bands associated with Si-C stretching and CH₃ rocking are also expected in the 850-750 cm⁻¹ region. The Si-N stretching vibration typically appears as a strong band in the 950-830 cm⁻¹ range[4][5].
- S-N and C-S Groups: The S-N stretching vibration for sulfonamides is generally observed between 924 and 906 cm⁻¹[1]. The C-S stretching vibration is expected to produce a medium to weak band in the 800–600 cm⁻¹ region[6].

Experimental Protocols Synthesis of N-(trimethylsilyl)methanesulfonamide

The following protocol is adapted from the crystallographic study by McWilliams et al.

Materials and Equipment:

- · Methanesulfonyl chloride
- Hexamethyldisilazane (HMDS)
- Dichloromethane (CH₂Cl₂)
- Hexane
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Gas inlet for inert gas (e.g., Nitrogen)



- Reflux condenser
- Rubber septa
- Oil bath
- Vacuum line

Procedure:

- Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a reflux condenser, and a rubber septum under an inert nitrogen atmosphere.
- To the flask, add methanesulfonyl chloride (1.0 equivalent).
- Slowly add hexamethyldisilazane (approximately 1.0 equivalent) dropwise over 10 minutes with stirring at ambient temperature.
- Place the flask in an oil bath and heat the reaction mixture to 90-100 °C to initiate the reaction.
- Increase the oil bath temperature to 115-120 °C and reflux the reaction mixture for 2 hours.
- Allow the reaction mixture to cool to room temperature.
- Remove the volatile by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.
- The resulting crude white powder can be recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.

Acquisition of the Infrared Spectrum

As N-(trimethylsilyl)methanesulfonamide is a solid at room temperature, its IR spectrum can be obtained using standard solid-state sampling techniques.

Method 1: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for acquiring IR spectra of solid samples.



Equipment:

• Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the crystalline N-(trimethylsilyl)methanesulfonamide sample onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample. Typically, 32 or 64 scans at a resolution of 4 cm⁻¹ are sufficient.
- Clean the ATR crystal thoroughly after the measurement.

Method 2: KBr Pellet

This is a traditional method for obtaining high-quality IR spectra of solid samples.

Equipment:

- FTIR spectrometer
- Agate mortar and pestle
- · Hydraulic press with a pellet-forming die
- Infrared-grade potassium bromide (KBr), thoroughly dried.

Procedure:

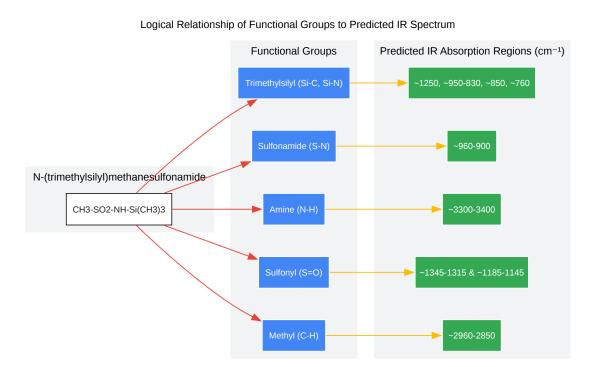


- Place a small amount of the N-(trimethylsilyl)methanesulfonamide sample (approximately 1-2 mg) in an agate mortar.
- Add approximately 100-200 mg of dry KBr powder.
- Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powdered mixture into the pellet-forming die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between the functional groups and their predicted IR absorptions, as well as a typical experimental workflow for the characterization of the synthesized compound.

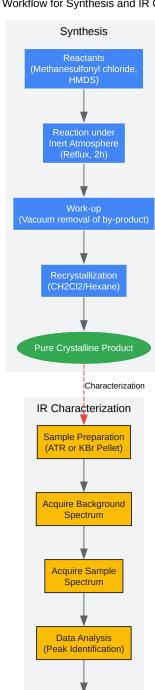




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Caption: Functional group contributions to the predicted IR spectrum.





Experimental Workflow for Synthesis and IR Characterization

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Final IR Spectrum

Caption: Synthesis and subsequent IR analysis workflow.



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